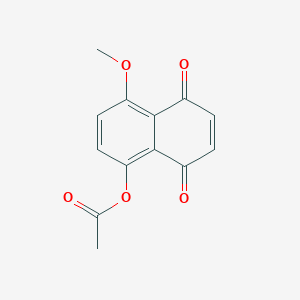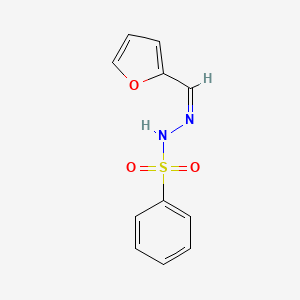
5-(Phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzyl-3-(trimethylsilyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with a benzyl group and a trimethylsilyl group. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-(trimethylsilyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a lactam.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Trimethylsilylation: The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 5-benzyl-3-(trimethylsilyl)pyrrolidin-2-one may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing catalysts to increase yield and efficiency .
化学反应分析
Types of Reactions
5-Benzyl-3-(trimethylsilyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halides and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs .
科学研究应用
5-Benzyl-3-(trimethylsilyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing bioactive molecules with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 5-benzyl-3-(trimethylsilyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the benzyl and trimethylsilyl groups.
3-Benzylpyrrolidin-2-one: Lacks the trimethylsilyl group.
3-(Trimethylsilyl)pyrrolidin-2-one: Lacks the benzyl group.
Uniqueness
5-Benzyl-3-(trimethylsilyl)pyrrolidin-2-one is unique due to the presence of both benzyl and trimethylsilyl groups, which confer distinct chemical properties and biological activities. These substitutions enhance its potential as a versatile scaffold in medicinal chemistry and other applications .
属性
CAS 编号 |
97562-06-6 |
|---|---|
分子式 |
C14H21NOSi |
分子量 |
247.41 g/mol |
IUPAC 名称 |
5-benzyl-3-trimethylsilylpyrrolidin-2-one |
InChI |
InChI=1S/C14H21NOSi/c1-17(2,3)13-10-12(15-14(13)16)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,15,16) |
InChI 键 |
MPSOETBNMMLLTQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1CC(NC1=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




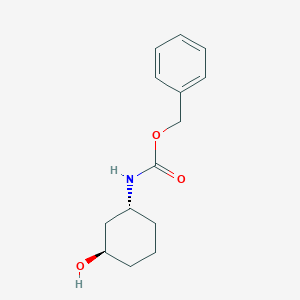

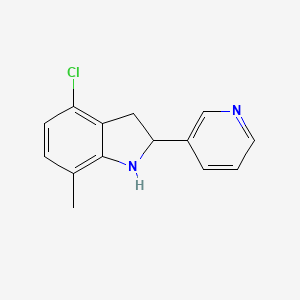
![3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11865366.png)

![tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11865390.png)
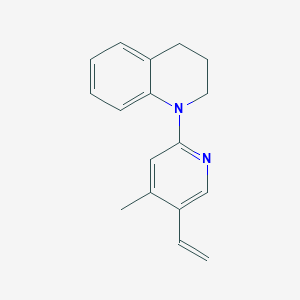
![8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B11865396.png)

![4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11865400.png)
